(S)-2-Hydroxystearate
Description
Properties
Molecular Formula |
C18H35O3- |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
(2S)-2-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1/t17-/m0/s1 |
InChI Key |
KIHBGTRZFAVZRV-KRWDZBQOSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@@H](C(=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
Origin of Product |
United States |
Enzymatic Metabolism of S 2 Hydroxystearate
Oxidoreductase-Mediated Catabolism of (S)-2-Hydroxystearate
The initial step in the catabolism of (S)-2-Hydroxystearate is an oxidation reaction catalyzed by a specific dehydrogenase enzyme. This process is crucial for converting the hydroxylated fatty acid into a keto acid, which can then be further metabolized.
(S)-2-Hydroxy-fatty-acid dehydrogenase, assigned the Enzyme Commission (EC) number 1.1.1.99, is the key enzyme responsible for the initial oxidative step in the breakdown of (S)-2-hydroxystearate. creative-enzymes.comgenome.jpqmul.ac.uk Its systematic name is (S)-2-hydroxystearate:NAD+ oxidoreductase. creative-enzymes.comgenome.jpqmul.ac.uk Other common names for this enzyme include L-2-hydroxy fatty acid dehydrogenase and 2-hydroxy fatty acid oxidase. creative-enzymes.comqmul.ac.ukwikipedia.org
(S)-2-hydroxystearate + NAD+ ⇌ 2-oxostearate (B1234979) + NADH + H+ creative-enzymes.comgenome.jpqmul.ac.ukwikipedia.org
The products of this reaction are 2-oxostearate, the reduced form of the cofactor (NADH), and a proton (H+). genome.jpwikipedia.org
(S)-2-Hydroxy-fatty-acid dehydrogenase belongs to the family of oxidoreductases. creative-enzymes.comgenome.jpwikipedia.org Specifically, it acts on the CH-OH group of the donor molecule with NAD+ or NADP+ as the acceptor. creative-enzymes.comwikipedia.org The primary cofactor for this enzyme is Nicotinamide Adenine (B156593) Dinucleotide (NAD+), which accepts the electrons and proton from the substrate, becoming reduced to NADH in the process. creative-enzymes.comgenome.jpqmul.ac.uk
| Enzyme Property | Description |
| EC Number | 1.1.1.99 creative-enzymes.comgenome.jpqmul.ac.uk |
| Systematic Name | (S)-2-hydroxystearate:NAD+ oxidoreductase creative-enzymes.comgenome.jpqmul.ac.uk |
| Substrate | (S)-2-hydroxystearate creative-enzymes.comgenome.jpwikipedia.org |
| Product | 2-oxostearate creative-enzymes.comgenome.jpqmul.ac.ukwikipedia.org |
| Cofactor | NAD+ creative-enzymes.comgenome.jpqmul.ac.uk |
| Enzyme Class | Oxidoreductase creative-enzymes.comgenome.jpwikipedia.org |
To fully understand the specificity of (S)-2-Hydroxy-fatty-acid dehydrogenase, it is useful to compare it with its enantiomeric counterpart, (R)-2-Hydroxystearate dehydrogenase (EC 1.1.1.98). qmul.ac.ukgenome.jp This enzyme also catalyzes the oxidation of a 2-hydroxy fatty acid, but it is specific for the (R)-enantiomer. qmul.ac.ukgenome.jp
The key difference between (S)-2-Hydroxy-fatty-acid dehydrogenase and (R)-2-Hydroxystearate dehydrogenase lies in their stereoselectivity. While both enzymes produce 2-oxostearate, they are highly specific for their respective stereoisomers of 2-hydroxystearate (B1257940). qmul.ac.ukscribd.com (S)-2-Hydroxy-fatty-acid dehydrogenase exclusively acts on (S)-2-hydroxystearate, whereas (R)-2-Hydroxystearate dehydrogenase is specific for (R)-2-hydroxystearate. qmul.ac.ukscribd.com This stereospecificity is a critical aspect of their function, ensuring that the correct metabolic pathways are utilized for each enantiomer. nih.govuniprot.org
| Feature | (S)-2-Hydroxy-Fatty-Acid Dehydrogenase | (R)-2-Hydroxy-Fatty-Acid Dehydrogenase |
| EC Number | 1.1.1.99 creative-enzymes.comgenome.jpqmul.ac.uk | 1.1.1.98 qmul.ac.ukgenome.jp |
| Substrate | (S)-2-hydroxystearate creative-enzymes.comgenome.jpwikipedia.org | (R)-2-hydroxystearate qmul.ac.ukcreative-enzymes.com |
| Product | 2-oxostearate creative-enzymes.comgenome.jpqmul.ac.ukwikipedia.org | 2-oxostearate qmul.ac.ukcreative-enzymes.com |
| Systematic Name | (S)-2-hydroxystearate:NAD+ oxidoreductase creative-enzymes.comgenome.jpqmul.ac.uk | (R)-2-hydroxystearate:NAD+ oxidoreductase qmul.ac.uk |
The existence of distinct dehydrogenases for the (S) and (R) enantiomers of 2-hydroxystearate highlights the stereospecific nature of fatty acid metabolism. nih.govuniprot.org The production of 2-hydroxy fatty acids can occur through various pathways, and the resulting enantiomers are channeled into specific catabolic routes by these selective enzymes. This specificity is crucial for maintaining metabolic homeostasis and preventing the accumulation of potentially harmful intermediates. The differential metabolism of these enantiomers may also be linked to their distinct roles in cellular processes, such as their incorporation into different classes of sphingolipids. nih.govuniprot.org The α-oxidation of 2-hydroxy fatty acids is a key pathway for the production of odd-chain fatty acids, which are important components of lipids in tissues like the brain. nih.govresearchgate.net
Substrate Specificity and Stereoselectivity of Enantiomeric Dehydrogenases
Hypothesized Biosynthetic Pathways of 2-Hydroxylated Fatty Acids
Insights from S-2-Hydroxymyristate Biosynthesis in Bacterial Systems
Significant understanding of 2-HFA biosynthesis in bacteria comes from studying the formation of the (S)-2-hydroxymyristate moiety in the lipid A of Gram-negative bacteria like Salmonella typhimurium and Pseudomonas aeruginosa. nih.govcapes.gov.br This modification is catalyzed by the enzyme LpxO. nih.govacs.org
The formation of the 2-hydroxyacyl chain in S. typhimurium lipid A is strictly dependent on the presence of molecular oxygen. nih.govcapes.gov.br Experiments have demonstrated that under anaerobic conditions, the synthesis of 2-hydroxymyristate-containing lipid A does not occur. nih.gov Furthermore, studies using heavy-isotope labeling with 18O2 confirmed the direct incorporation of one oxygen atom from molecular oxygen into the hydroxyl group of the fatty acid. nih.gov This oxygen-dependent mechanism is a hallmark of oxygenase-catalyzed reactions.
The key enzyme in this pathway, LpxO, has been identified as a novel Fe2+/α-ketoglutarate-dependent dioxygenase . nih.govacs.orgmicrobiologyresearch.org This classification places it within a large superfamily of enzymes that utilize a non-heme iron center and α-ketoglutarate as co-substrates to catalyze a wide range of oxidative reactions.
The catalytic mechanism requires specific cofactors:
Fe2+ (Ferrous Iron): Essential for the catalytic activity, forming the core of the enzyme's active site. acs.org The reaction is inhibited by iron chelators like 2,2'-bipyridyl. acs.org
α-Ketoglutarate: Acts as a co-substrate, undergoing oxidative decarboxylation to succinate (B1194679) and CO2 during the reaction cycle. acs.org
O2 (Molecular Oxygen): Provides the oxygen atom that is incorporated into the substrate. nih.govacs.org
Ascorbate: While not always strictly required, it is often included in in-vitro assays to maintain the iron in its reduced Fe2+ state. acs.org
LpxO is an inner membrane protein that catalyzes the hydroxylation of an existing acyl chain on a lipid A precursor, specifically Kdo2-lipid A, rather than acting on a free fatty acid. acs.orgmicrobiologyresearch.org Homologs of LpxO are found in many bacterial species, although their substrate specificity can vary. microbiologyresearch.orgfrontiersin.org
Table 2: Characteristics of LpxO-Mediated Hydroxylation
| Feature | Description | Reference |
|---|---|---|
| Enzyme | LpxO | nih.govacs.org |
| Enzyme Family | Fe2+/α-ketoglutarate-dependent dioxygenase | microbiologyresearch.org |
| Substrate | Myristoyl chain on Kdo2-Lipid A | acs.org |
| Product | (S)-2-Hydroxymyristoyl chain on Kdo2-Lipid A | nih.gov |
| Oxygen Source | Molecular Oxygen (O2) | nih.gov |
| Required Cofactors | Fe2+, α-ketoglutarate | acs.org |
| Organism Example | Salmonella typhimurium | nih.govcapes.gov.br |
Oxygen-Dependent Formation Mechanisms
Potential Precursor Molecules and Enzymatic Conversions
The direct precursor for the synthesis of (S)-2-Hydroxystearate is stearic acid (also known as octadecanoic acid). nih.govhmdb.ca The primary enzymatic conversion is the stereospecific hydroxylation at the C-2 (alpha) position of the fatty acid chain.
The specific enzymes and the state of the precursor molecule (i.e., free fatty acid, acyl-CoA, or part of a complex lipid) can differ depending on the organism:
Mammalian Pathway: The precursor is likely a free long-chain fatty acid (stearic acid), which is converted to 2-hydroxystearic acid by the enzyme fatty acid 2-hydroxylase (FA2H) . nih.govresearchgate.net This newly synthesized 2-hydroxy fatty acid is then activated to 2-hydroxystearoyl-CoA by an acyl-CoA synthetase before it can be incorporated into sphingolipids by ceramide synthases. nih.govhmdb.ca
Bacterial Pathway (by analogy to LpxO): If a bacterial enzyme analogous to LpxO were to synthesize (S)-2-Hydroxystearate, the precursor would be stearic acid already attached to a larger lipid molecule. The enzyme would then catalyze the direct hydroxylation of the stearoyl chain in situ.
Plant Pathways: In plants, hydroxylation may occur on stearic acid that is already part of a ceramide lipid. libretexts.org Alternatively, a free stearic acid could be converted to an unstable 2-hydroperoxystearic acid by an α-dioxygenase, which is then reduced to (S)-2-Hydroxystearate. aocs.orgresearchgate.net
The degradation of (S)-2-Hydroxystearate also involves enzymatic conversions, initiating with its activation to 2-hydroxystearoyl-CoA , which is the key intermediate for the subsequent cleavage reaction in the α-oxidation pathway. researchgate.net
Cellular and Subcellular Localization of S 2 Hydroxystearate
Intracellular Distribution and Compartmentalization
The synthesis and degradation of 2-hydroxylated sphingolipids, which contain 2-hydroxy fatty acids like (S)-2-Hydroxystearate, occur in distinct subcellular locations. The initial 2-hydroxylation of fatty acids is catalyzed by fatty acid 2-hydroxylase (FA2H), an enzyme primarily located in the endoplasmic reticulum (ER). nih.govfrontiersin.org Following their synthesis, these hydroxylated fatty acids are incorporated into ceramides (B1148491), also within the ER. nih.govmdpi.com These 2-hydroxy ceramides can then be transported to the Golgi apparatus for conversion into more complex sphingolipids, such as sphingomyelin (B164518). mdpi.com
The degradation of 2-hydroxylated sphingolipids is a compartmentalized process. Endocytosed sphingolipids are transported to lysosomes, where they are broken down into their constituent parts. nih.gov Specifically, 2-hydroxy-ceramide is hydrolyzed by acid ceramidase, a process that requires the assistance of saposin D. nih.gov The resulting free 2-hydroxy fatty acid is then believed to be transported to peroxisomes for degradation via the α-oxidation pathway. nih.gov This pathway is the only known degradation route for these fatty acids. nih.gov
The specific distribution of enzymes involved in these pathways underscores the compartmentalized nature of 2-OHFA metabolism. For instance, sphingomyelin synthase 2 (SMS2), which can synthesize sphingomyelin from ceramide, is mainly found in the plasma membrane. mdpi.commdpi.com This suggests a potential role for certain hydroxylated species in maintaining the lipid composition of the plasma membrane. mdpi.com In plants, lipid metabolism is also highly compartmentalized, with fatty acid synthesis occurring in plastids and subsequent modifications, including elongation, taking place in the endoplasmic reticulum. frontiersin.org
Studies in renal cell carcinoma have shown differential protein localization in the cytoplasm, nucleus, and ER, which could be linked to altered metabolism of compounds like (R)-2-hydroxystearic acid. nih.gov Furthermore, in plants, membrane microdomains, which are specific regions within the plasma membrane enriched in certain lipids and proteins, are crucial for various signaling processes. frontiersin.org
Presence in Specific Biological Matrices and Subcellular Fractions
(S)-2-Hydroxystearate and other 2-OHFAs are integral components of sphingolipids, which are particularly abundant in certain tissues and cell types. nih.govresearchgate.net These include the nervous system, epidermis, and kidney. nih.govresearchgate.net In the brain, 2-hydroxy galactosylceramides and their sulfated derivatives (sulfatides) are plentiful in myelin. biomolther.org The levels of these 2-hydroxylated lipids increase during the process of myelination. biomolther.org
Sphingolipids containing 2-OHFAs are found almost exclusively as N-acyl chains within the ceramide portion of various sphingolipids. mdpi.com These specialized lipids are also present in various tumors. nih.govresearchgate.net
The analysis of subcellular fractions has provided more detailed information on the localization of these lipids. For instance, methods for isolating specific organelles like the plasma membrane, clathrin-coated vesicles, peroxisomes, and synaptosomes allow for the detailed study of their lipid composition. cshlpress.comlabome.com The presence of (S)-2-Hydroxystearate in feces has also been reported. hmdb.ca
The following table summarizes the key subcellular locations and biological matrices where (S)-2-Hydroxystearate and related 2-hydroxylated fatty acids are found, along with their primary functions in those locations.
| Cellular/Subcellular Location | Associated Biological Matrix | Primary Function/Process |
| Endoplasmic Reticulum (ER) | ER Membrane | Synthesis of 2-hydroxy fatty acids and their incorporation into ceramides. nih.govfrontiersin.orgmdpi.com |
| Golgi Apparatus | Golgi Membrane | Further processing of 2-hydroxy ceramides into complex sphingolipids. mdpi.com |
| Lysosomes | Lysosomal Matrix | Degradation of 2-hydroxylated sphingolipids. nih.gov |
| Peroxisomes | Peroxisomal Matrix | α-oxidation (degradation) of free 2-hydroxy fatty acids. nih.gov |
| Plasma Membrane | Lipid Bilayer, Membrane Microdomains | Maintenance of lipid homeostasis, signal transduction. frontiersin.orgmdpi.commdpi.com |
| Myelin Sheath (Nervous System) | Myelin | Structural component, essential for myelin formation and stability. researchgate.netresearchgate.netbiomolther.org |
| Epidermis | Stratum Corneum | Component of ceramides, contributing to the skin barrier. nih.govbiomolther.org |
| Kidney | Renal tissue | Component of sphingolipids. nih.govbiomolther.org |
| Feces | --- | Excreted metabolite. hmdb.ca |
Regulatory Mechanisms Governing S 2 Hydroxystearate Homeostasis
Enzymatic Regulation of Synthesis and Degradation Pathways
The synthesis and degradation of (S)-2-Hydroxystearate are catalyzed by specific enzymes that are key control points for its homeostasis. The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H) . nih.govwikipedia.org FA2H is a monooxygenase that requires NAD(P)H and is located in the endoplasmic reticulum. nih.gov This enzyme catalyzes the hydroxylation of fatty acids at the C-2 position. uniprot.org While FA2H stereospecifically produces (R)-2-hydroxy fatty acids, the enzymatic machinery for the synthesis of the (S)-enantiomer is also present in cells. uniprot.orgacs.org
The degradation of (S)-2-Hydroxystearate is carried out by (S)-2-hydroxy-fatty-acid dehydrogenase . wikipedia.org This enzyme is an oxidoreductase that uses NAD+ as a cofactor to convert (S)-2-hydroxystearate into 2-oxostearate (B1234979). wikipedia.org This conversion is a critical step in the catabolism of this hydroxy fatty acid. The activity of these synthetic and degradative enzymes is a primary determinant of the intracellular concentration of (S)-2-Hydroxystearate.
Transcriptional and Post-Translational Control of Related Enzymes
The expression and activity of the enzymes involved in (S)-2-Hydroxystearate metabolism are subject to intricate regulatory control at both the transcriptional and post-translational levels. The gene encoding Fatty Acid 2-Hydroxylase (FA2H) is a key target for transcriptional regulation. For instance, the expression of the FA2H gene can be stimulated by the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα) . drugbank.com This links the synthesis of 2-hydroxy fatty acids to broader fatty acid metabolism and signaling pathways.
Post-translational modifications (PTMs) provide another layer of rapid and reversible regulation of enzyme activity. While specific PTMs for (S)-2-hydroxy-fatty-acid dehydrogenase are not extensively characterized, it is known that enzymes in fatty acid metabolism are regulated by modifications such as phosphorylation and acetylation. uniprot.orgfrontiersin.org For example, post-translational hydroxylation, catalyzed by 2-oxoglutarate (2OG)/Fe(II)-dependent oxygenases, is a known regulatory mechanism for proteins involved in lipid metabolism. frontiersin.org It is plausible that similar modifications modulate the activity of the enzymes responsible for (S)-2-Hydroxystearate homeostasis, allowing for fine-tuning of its levels in response to cellular needs.
Allosteric Modulation and Feedback Mechanisms
Allosteric regulation and feedback mechanisms are fundamental principles of metabolic control that also apply to the homeostasis of (S)-2-Hydroxystearate. Allosteric enzymes possess regulatory sites distinct from their active sites, and the binding of effector molecules to these sites can either activate or inhibit enzyme activity. wikipedia.org In the context of fatty acid metabolism, enzymes involved in β-oxidation are known to be allosterically inhibited by their products, such as NADH and acetyl-CoA. aocs.org This feedback inhibition prevents the excessive breakdown of fatty acids when energy levels are high.
Similarly, it is proposed that the enzymes responsible for the synthesis and degradation of (S)-2-Hydroxystearate are subject to allosteric control. For instance, high concentrations of (S)-2-Hydroxystearate could potentially inhibit its own synthesis by providing negative feedback on the synthesizing enzyme. Conversely, an accumulation of its degradation product, 2-oxostearate, might inhibit the dehydrogenase, preventing further breakdown. These feedback loops are crucial for maintaining the delicate balance of (S)-2-Hydroxystearate levels.
Interplay with Broader Lipid Regulatory Networks
The regulation of (S)-2-Hydroxystearate is not an isolated process but is intricately connected with broader lipid regulatory networks, including the formation of other complex lipids, the activity of phospholipases, and the influence of nuclear receptors.
A key mechanism for regulating the levels of free hydroxy fatty acids is their esterification into a class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) . nih.govencyclopedia.pubmdpi.com This sequestration is considered a protective mechanism to buffer cells against the potentially pro-apoptotic effects of high concentrations of free hydroxy fatty acids, such as 9-hydroxystearic acid. nih.govresearchgate.net The synthesis of FAHFAs increases in response to elevated levels of hydroxy fatty acids. nih.gov Adipose triglyceride lipase (B570770) (ATGL) has been identified as a biosynthetic enzyme for FAHFAs. nih.gov By incorporating (S)-2-Hydroxystearate into FAHFA structures, its free concentration is reduced, thereby mitigating potential cellular stress. This process highlights a dynamic interplay between simple hydroxy fatty acids and the synthesis of more complex, bioactive lipids.
Phospholipases, particularly Phospholipase A2 (PLA2) , are enzymes that hydrolyze phospholipids (B1166683) to release fatty acids and lysophospholipids. This action is a critical step in lipid signaling and metabolism. While PLA2 enzymes are well-known for releasing arachidonic acid for eicosanoid synthesis, there is evidence suggesting their involvement in the metabolism of hydroxy fatty acids. For example, a specific PLA2 from castor has been shown to remove ricinoleic acid (a hydroxy fatty acid) from phosphatidylcholine. oup.com This suggests that phospholipases could play a role in releasing (S)-2-Hydroxystearate from membrane phospholipids where it may be incorporated. Adipose-specific phospholipase A2 (AdPLA) has also been identified and may have a role in the mobilization of fatty acids in adipose tissue. nih.gov The selective action of certain phospholipases could therefore contribute to the regulation of intracellular (S)-2-Hydroxystearate availability.
Fatty acids and their derivatives can act as signaling molecules that regulate gene expression, often through the activation of nuclear receptors . nih.govwikipedia.orgnih.gov These receptors are transcription factors that, upon binding to a ligand, modulate the expression of genes involved in various metabolic processes, including fatty acid metabolism. frontiersin.orgplos.org Key nuclear receptors in this context include PPARs, Liver X Receptors (LXRs), and Hepatocyte Nuclear Factor 4-alpha (HNF-4α). plos.org
While it is not yet definitively established whether (S)-2-Hydroxystearate itself is a direct ligand for these receptors, its metabolic products or the FAHFAs it helps to form can influence these signaling pathways. encyclopedia.pubnih.gov For instance, certain FAHFAs have been shown to possess anti-inflammatory and anti-diabetic properties, and some can activate the NRF2 signaling pathway, which is involved in the antioxidant response. encyclopedia.pubnih.gov This creates a potential regulatory loop where the metabolic fate of (S)-2-Hydroxystearate can influence the transcriptional landscape of the cell, including the expression of genes that are part of its own regulatory network.
Advanced Analytical Methodologies for S 2 Hydroxystearate Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches
Liquid chromatography-mass spectrometry (LC-MS) stands as the cornerstone for the analysis of (S)-2-Hydroxystearate. It offers a powerful combination of physical separation of analytes (LC) and their detection based on mass-to-charge ratio (MS), providing the high sensitivity and selectivity required for lipidomics research. semanticscholar.orgwhiterose.ac.uk Direct analysis of free fatty acids, including hydroxy derivatives, by LC-MS is possible and advantageous as it can avoid complex derivatization steps. nih.govnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of (S)-2-Hydroxystearate, enabling the measurement of mass-to-charge ratios (m/z) with high accuracy (to several decimal places). bioanalysis-zone.com This capability allows for the determination of the elemental composition of an unknown compound from its exact mass, which is invaluable for distinguishing between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com Instruments like the Quadrupole Time-of-Flight (QTOF) and Orbitrap are frequently employed for this purpose. nih.govmdpi.comwikipedia.org
For instance, a method using an LTQ Orbitrap Velos mass spectrometer has been applied to the analysis of (R)-2-hydroxystearic acid, providing high-resolution data. Similarly, UHPLC coupled to LTQ-Orbitrap MS has been used to identify novel short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) with high mass accuracy. nih.gov The high resolving power of these instruments, often exceeding 22,000 Full Width at Half Maximum (FWHM), is essential for resolving isobaric interferences in complex samples. scispace.com LC-HRMS methods have been successfully developed for the direct, simultaneous determination of numerous free fatty acids, including various positional isomers of hydroxystearic acid, in biological fluids like milk and plasma without prior derivatization. nih.govnih.govresearchgate.net
Table 1: Key HRMS Instruments in Hydroxy Fatty Acid Analysis
| Instrument Type | Key Feature | Application Example |
|---|---|---|
| Orbitrap | High mass resolution and accuracy | Identification of novel SFAHFAs in rat colon and cecum contents. nih.govresearchgate.net |
| QTOF | High mass accuracy for fragment ions | Used in profiling methods for fatty acid esters of hydroxy fatty acids (FAHFAs). semanticscholar.org |
Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected (precursor ions) and fragmented to produce product ions. wikipedia.org This process provides structural information and enhances selectivity. For quantitative studies, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective MS/MS technique performed on triple quadrupole mass spectrometers. nih.gov In an MRM experiment, a specific precursor ion and one or more of its specific product ions (known as transitions) are monitored. nih.govplos.org
This targeted approach is particularly powerful for quantifying low-abundance lipids like (S)-2-Hydroxystearate and its esters in complex biological extracts. nih.gov For example, an LC-MS/MS method using MRM was developed to quantify fatty acid esters of hydroxy fatty acids (FAHFAs). The transitions monitored were based on characteristic fragmentation patterns, such as the neutral loss of a fatty acid moiety. nih.govsci-hub.se The selection of multiple, specific transitions for each analyte confirms its identity and improves quantitative accuracy. plos.org The sensitivity of MRM allows for detection at the picogram-per-milliliter level for some FAHFAs. sci-hub.se
Table 2: Example MRM Transitions for FAHFA Analysis
| FAHFA Class | Precursor Ion (m/z) | Product Ion (m/z) | Significance |
|---|---|---|---|
| Palmitic Acid Hydroxy Stearic Acid (PAHSA) | 537.5 | 255.2 | Corresponds to the palmitic acid fragment. nih.govsci-hub.se |
| Palmitic Acid Hydroxy Stearic Acid (PAHSA) | 537.5 | 281.2 | Corresponds to a dehydrated hydroxystearic acid fragment. nih.govsci-hub.se |
| Palmitic Acid Hydroxy Stearic Acid (PAHSA) | 537.5 | 299.3 | Corresponds to the hydroxystearic acid fragment. nih.govsci-hub.se |
| Oleic Acid Hydroxy Stearic Acid (OAHSA) | 635.5 | 308.5 | Corresponds to DMED-labeled hydroxystearic acid fragment. nih.gov |
High-Resolution Mass Spectrometry (e.g., Orbitrap, QTOF) for Identification and Quantification
Chemical Derivatization Strategies for Enhanced Detection Sensitivity
Due to the inherently poor ionization efficiency of carboxylic acids in electrospray ionization (ESI), chemical derivatization is a widely used strategy to improve the detection sensitivity of (S)-2-Hydroxystearate. semanticscholar.org The goal is to introduce a functional group, such as a tertiary amine, that is readily ionized, thereby significantly enhancing the signal in positive-ion ESI-MS. semanticscholar.org
N,N-Dimethylethylenediamine (DMED) is a popular derivatizing reagent that reacts with the carboxylic acid group of (S)-2-Hydroxystearate to form an amide derivative. researchgate.net This labeling introduces a readily ionizable tertiary amine group, which can boost detection sensitivity by 7- to 72-fold in positive-ion LC-MS analysis. nih.gov The DMED-labeled derivatives also exhibit characteristic fragmentation patterns in MS/MS, such as a neutral loss of the dimethylamino group, which can be used for selective detection and identification. nih.govacs.org This technique has been successfully applied to the analysis of FAHFAs and SFAHFAs in various biological samples. mdpi.comnih.gov
Chemical isotope labeling (CIL) is a powerful strategy for accurate quantification and comprehensive profiling. mdpi.comresearchgate.net This approach involves labeling one sample (e.g., a control) with a light isotopic reagent and another sample (e.g., treated) with a heavy isotopic version of the same reagent. mdpi.com A common pair of reagents is light (d0) DMED and heavy (d4) DMED. acs.orgmdpi.com
When the labeled samples are mixed and analyzed by LC-MS, the same analyte from the two samples appears as a pair of peaks with the same retention time but a characteristic mass difference (e.g., 4.025 Da for d4-DMED). mdpi.com The ratio of the peak intensities directly reflects the relative abundance of the analyte in the two samples. This method corrects for variations in sample processing and matrix effects, leading to highly accurate relative quantification. researchgate.net CIL-LC-MS has been effectively used for the qualitative and quantitative investigation of free fatty acids and FAHFAs in various tissues. acs.orgmdpi.com
N,N-Dimethylethylenediamine (DMED) Labeling
Chromatographic Separation Techniques
Effective chromatographic separation is essential for resolving (S)-2-Hydroxystearate from its numerous positional and stereoisomers, which often have identical mass spectra. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized.
Historically, GC was used to separate diastereomeric derivatives of 2-hydroxy fatty acids. For instance, methyl 2-hydroxystearate (B1257940) enantiomers were resolved after derivatization to diastereomeric methoxytrifluoromethylphenyl acetates. aocs.org Another approach involved converting the hydroxy acids to diastereomeric (R)-(+)-1-phenylethyl urethane (B1682113) derivatives for GC analysis. aocs.org
More recently, reversed-phase HPLC has become the method of choice, often used in conjunction with MS. Specific columns, such as C18 columns with smaller particle sizes (e.g., 3 µm) and longer lengths (e.g., 250 mm), have been optimized to achieve the challenging separation of various PAHSA isomers. nih.gov The development of specialized LC methods is crucial for accurately quantifying individual isomers, as their biological roles can differ significantly. nih.gov Furthermore, chiral stationary phases in HPLC can be used to resolve enantiomers like (R)- and (S)-2-hydroxystearate directly, or their derivatives, without the need for creating diastereomers. aocs.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC/UHPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are cornerstone techniques for the analysis of fatty acids, including (S)-2-hydroxystearate. These methods separate compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.
In the context of 2-hydroxystearate analysis, RP-HPLC is often coupled with mass spectrometry (MS) for sensitive and specific detection. The use of a C18 column is common, providing a nonpolar environment for the separation of these long-chain fatty acids. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically employed to achieve optimal separation of various fatty acid species. nih.govnih.gov For instance, a mobile phase gradient consisting of acetonitrile (B52724) and water, often with a small percentage of formic or acetic acid to improve peak shape and ionization, is frequently used. nih.govakjournals.com
UHPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, primarily due to the use of columns with smaller particle sizes (sub-2 µm). These enhancements are particularly beneficial when dealing with complex biological matrices where (S)-2-hydroxystearate may be present at low concentrations alongside a multitude of other lipids. The increased peak capacity of UHPLC allows for better separation of isomeric compounds, which is a critical challenge in the analysis of hydroxystearates.
The choice of detector is also crucial. While UV detectors can be used, their utility for saturated fatty acids like 2-hydroxystearate is limited due to the lack of a strong chromophore. sepscience.com Therefore, mass spectrometry is the preferred detection method, providing not only quantification but also structural information that can aid in the identification of the analyte. nih.gov Evaporative Light Scattering Detectors (ELSD) have also been successfully used for the analysis of similar compounds like 12-hydroxystearic acid. akjournals.com
Table 1: Exemplary RP-HPLC/UHPLC Method Parameters for Hydroxy Fatty Acid Analysis
| Parameter | HPLC | UHPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 100 mm, < 2 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) |
Challenges in Regio- and Stereoisomer Separation
A significant analytical hurdle in the study of 2-hydroxystearate is the presence of numerous regioisomers (differing in the position of the hydroxyl group) and stereoisomers (enantiomers and diastereomers). aocs.orgmdpi.com Standard RP-HPLC and UHPLC methods often struggle to resolve these closely related compounds.
Regioisomers: Stearic acid can be hydroxylated at various carbon atoms along its 18-carbon chain, leading to a variety of positional isomers (e.g., 3-hydroxystearate, 9-hydroxystearate, 10-hydroxystearate, 12-hydroxystearate). researchgate.netnih.govresearchgate.net These regioisomers often have very similar hydrophobicities, making their separation on a conventional C18 column challenging. nih.gov While some baseline separation of certain regioisomers of other fatty acid esters of hydroxy fatty acids (FAHFAs) has been achieved using C18 columns with high carbon loads, co-elution remains a common issue. nih.gov For example, separating 12- and 13-OAHSA (oleic acid esters of hydroxy stearic acids) regioisomers has proven difficult. nih.gov
Stereoisomers: (S)-2-Hydroxystearate is a chiral molecule, existing as two enantiomers: (S)-2-hydroxystearate and (R)-2-hydroxystearate. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. aocs.org Diastereomers, which are stereoisomers that are not mirror images of each other, have different physical properties and can potentially be separated by non-chiral chromatography. aocs.org
The separation of these isomers is critical as different isomers can have distinct biological activities. For instance, in bacterial lipopolysaccharides, the (S)-form of 2-hydroxy fatty acids is predominant, while the (R)-form is more common in wool wax. researchgate.net The analysis of complex samples from food and animal tissues has revealed the presence of both enantiomers. researchgate.net
Stereospecific Analysis and Chiral Resolution Techniques
To overcome the challenges of separating stereoisomers, specialized chiral resolution techniques are necessary. These methods are designed to differentiate between enantiomers, allowing for the specific analysis of (S)-2-hydroxystearate.
One common approach is the use of chiral derivatizing agents . This involves reacting the hydroxyl group of the 2-hydroxystearate enantiomers with a chiral reagent to form diastereomers. These diastereomeric derivatives have different physical properties and can be separated using standard, non-chiral chromatography, such as gas chromatography (GC) or HPLC. aocs.org A frequently used reagent is (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's reagent. researchgate.net The resulting MTPA diastereomers can then be analyzed, for example, by GC-MS. researchgate.net Another approach involves forming diastereomeric urethane derivatives using enantiomerically pure isocyanates, such as (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethyl isocyanate, which can then be resolved by HPLC on a silica (B1680970) gel column. aocs.org
Chiral stationary phases (CSPs) in HPLC offer a direct method for separating enantiomers without the need for derivatization. aocs.org These columns contain a chiral selector immobilized on the stationary phase, which interacts differently with each enantiomer, leading to different retention times. Various types of CSPs have been developed and utilized for the resolution of hydroxy fatty acids. aocs.org For instance, a column with N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine ionically bonded to silica has been used to resolve dinitrophenyl urethane derivatives of 2-hydroxy acids. aocs.org
Kinetic resolution is another technique that can be employed. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or enzyme. pharmtech.com For example, an enzyme might selectively catalyze a reaction for the (S)-enantiomer, allowing for its separation from the unreacted (R)-enantiomer.
The development of these stereospecific analytical methods is crucial for accurately determining the enantiomeric composition of 2-hydroxystearate in various biological and commercial samples, which is essential for understanding its specific roles and functions. crysforma.com
Table 2: Comparison of Chiral Resolution Techniques for 2-Hydroxystearate
| Technique | Principle | Advantages | Disadvantages |
| Chiral Derivatization | Formation of diastereomers with a chiral reagent, followed by separation on a non-chiral column. aocs.orgresearchgate.net | Can use standard chromatographic equipment. aocs.org | Requires an additional reaction step; potential for racemization. aocs.org |
| Chiral Stationary Phases | Differential interaction of enantiomers with a chiral selector in the column. aocs.org | Direct separation of enantiomers without derivatization. aocs.org | CSPs can be expensive. aocs.org |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or enzyme. pharmtech.com | Can achieve high enantiomeric excess. pharmtech.com | Often requires specific enzymes or catalysts; may not go to full conversion. |
Enzymatic Synthesis and Biocatalytic Applications in Research
Biocatalytic Production of Hydroxy Fatty Acids via Fatty Acid Hydratases
Fatty acid hydratases are a class of enzymes that catalyze the addition of water to the carbon-carbon double bonds of unsaturated fatty acids, resulting in the formation of hydroxy fatty acids (HFAs). mdpi.commdpi.com This direct hydration is a highly atom-economical and environmentally friendly method for producing HFAs. mdpi.com These enzymes are of significant industrial interest as they can produce chiral HFAs, which are valuable precursors for various products, including biodegradable polymers, lubricants, and cosmetics. mdpi.comresearchgate.net
A key advantage of using fatty acid hydratases is their ability to perform highly regioselective and enantioselective hydroxylations. mdpi.comnih.gov This means they can control the specific position on the fatty acid chain where the hydroxyl group is added and also determine its stereochemistry (R or S configuration). nih.govnih.gov For example, oleate (B1233923) hydratases are known to be regiospecific for the cis-9 double bond and enantiospecific for producing the (R)-10 isomer of hydroxystearic acid. nih.gov This level of precision is difficult to achieve with conventional chemical synthesis, which often results in a mixture of isomers requiring extensive purification. nih.gov While many known hydratases produce 10-hydroxystearic acid from oleic acid mdpi.comnih.gov, the principle of their high selectivity is a foundational concept for the potential discovery or engineering of enzymes capable of producing other isomers, such as (S)-2-hydroxystearate. The enzymatic hydration of unsaturated fatty acids to produce HFAs is a well-established biocatalytic process. researchgate.net
Many fatty acid hydratases are flavoproteins, containing flavin adenine (B156593) dinucleotide (FAD) as a cofactor. mdpi.comnih.gov Although these enzymes catalyze a hydration reaction rather than a redox reaction, the FAD molecule plays a crucial structural role in organizing the active site for catalysis. nih.govnih.gov The FAD is non-covalently bound and is essential for the enzyme's activity. mdpi.comnih.gov The crystal structure of oleate hydratase from Elizabethkingia meningoseptica revealed that FAD is located at the interface of the Rossman-type domain and the substrate-binding domain. nih.gov The proposed mechanism suggests that the FAD cofactor, along with specific amino acid residues, helps to stabilize a partial positive charge in the transition state of the reaction, facilitating the addition of a water molecule to the double bond. nih.gov
Regioselective and Enantioselective Hydroxylation of Unsaturated Fatty Acids
Lipase-Catalyzed Synthesis of Fatty Acyl Esters of Hydroxy Fatty Acids (FAHFAs) Utilizing 2-Hydroxystearate (B1257940)
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with recognized anti-diabetic and anti-inflammatory properties. researchgate.netnih.gov Enzymatic synthesis, particularly using lipases, is a favored method for producing these complex lipids due to its scalability and environmental benefits. acs.org (S)-2-Hydroxystearate can be utilized as a precursor in the lipase-catalyzed synthesis of specific FAHFA isomers.
Lipases are versatile biocatalysts capable of mediating esterification reactions. researchgate.net Among them, Candida antarctica lipase (B570770) A (CALA) has proven to be a highly effective enzyme for the synthesis of FAHFAs. researchgate.netnih.govchemrxiv.org CALA is particularly noted for its ability to esterify secondary alcohols, which is a critical step in FAHFA synthesis, and its tolerance for sterically hindered substrates. acs.org This lipase can catalyze the esterification of a hydroxy fatty acid, such as 2-hydroxystearate, with another fatty acid to form the corresponding FAHFA. researchgate.netchemrxiv.org The high thermostability of CALA is another significant advantage, allowing reactions to be conducted at elevated temperatures where substrates with high melting points become more soluble and accessible, often eliminating the need for organic solvents. acs.org
For the industrial-scale production of HFAs and FAHFAs, bioreactors offer a controlled environment that can lead to higher yields and more efficient processes. researchgate.netsci-hub.se Whole-cell biocatalysts, where the desired enzyme is expressed within a microorganism like E. coli, can be used in bioreactors for HFA production. nih.govuniba.it This approach can be more cost-effective as it bypasses the need for enzyme purification. nih.gov For FAHFA synthesis, lipases such as CALA can be immobilized on a solid support and packed into a bioreactor. acs.org This immobilization facilitates the separation of the biocatalyst from the product and allows for the reuse of the enzyme over multiple reaction cycles, enhancing the economic feasibility of the process. acs.orgnih.gov For example, a one-pot, two-step bi-enzymatic cascade has been demonstrated for FAHFA synthesis, where a hydratase first produces the HFA from an unsaturated fatty acid, followed by lipase-catalyzed esterification to yield the final FAHFA product. researchgate.netnih.gov Such integrated bioreactor systems are pivotal for the sustainable and large-scale manufacturing of these valuable bioactive lipids. acs.orgsci-hub.se
Future Directions and Emerging Research Avenues for S 2 Hydroxystearate
Elucidation of Complete Biosynthetic and Degradative Pathways Specific to (S)-2-Hydroxystearate
A comprehensive understanding of (S)-2-hydroxystearate's function necessitates a complete mapping of its metabolic lifecycle. While it is known that 2-hydroxy fatty acids are components of some mammalian sphingolipids, particularly in the nervous system, epidermis, and kidneys, the precise biosynthetic and degradative pathways specific to the (S)-enantiomer of 2-hydroxystearic acid remain to be fully elucidated. nih.gov
Future research should focus on identifying and characterizing the enzymes responsible for the stereospecific synthesis of (S)-2-hydroxystearate. While fatty acid 2-hydroxylase (FA2H) is a key enzyme in the synthesis of 2-hydroxy fatty acids, evidence suggests the existence of other, yet unidentified, hydroxylases. mdpi.com The degradation of 2-hydroxy fatty acid-containing sphingolipids is thought to occur in lysosomes and peroxisomes, but the specific enzymes and regulatory mechanisms governing the breakdown of (S)-2-hydroxystearate are not fully understood. nih.govmolbiolcell.org
Key research questions to address include:
What are the primary enzymatic routes for the production of (S)-2-hydroxystearate in different tissues and cell types?
How is the expression and activity of these biosynthetic enzymes regulated under various physiological and pathological conditions?
What are the specific enzymes and subcellular compartments involved in the degradation of (S)-2-hydroxystearate?
Are there feedback mechanisms that couple the synthesis and degradation of (S)-2-hydroxystearate to maintain cellular homeostasis?
Identification of Specific Molecular Targets and Downstream Signaling Cascades
The biological effects of (S)-2-hydroxystearate are ultimately mediated through its interaction with specific molecular targets and the subsequent activation or inhibition of downstream signaling pathways. While research on the broader class of hydroxystearic acids has implicated them in various cellular processes, the specific targets of the (S)-2-hydroxy isomer are largely unknown. For instance, other hydroxystearic acid isomers have been shown to act as agonists of peroxisome proliferator-activated receptors (PPARs) and inhibitors of histone deacetylases (HDACs). researchgate.netmdpi.comresearchgate.net
Future investigations should employ a multi-pronged approach to identify the direct binding partners of (S)-2-hydroxystearate. Techniques such as affinity chromatography, chemical proteomics, and computational modeling could be utilized to screen for and validate these interactions. Once potential targets are identified, the downstream signaling cascades they modulate can be investigated. This could involve examining the phosphorylation status of key signaling proteins, changes in gene expression, and alterations in metabolic fluxes. For example, studies on other fatty acids have shown activation of pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathways. mdpi.com
Comprehensive Investigation of Stereoisomer-Specific Biological Activities and Differential Roles
The chirality of a molecule can have a profound impact on its biological activity. In the case of 2-hydroxystearic acid, it exists as two enantiomers: (S)-2-hydroxystearate and (R)-2-hydroxystearate. It is crucial to investigate the distinct biological roles of each stereoisomer, as they may interact differently with chiral biological macromolecules such as enzymes and receptors.
Studies on other chiral hydroxy fatty acids have demonstrated stereospecific effects. For example, differences in the biological activity of the (R) and (S) enantiomers of 9-hydroxystearic acid have been reported. mdpi.comnih.gov Therefore, it is plausible that (S)-2-hydroxystearate and (R)-2-hydroxystearate possess unique or even opposing biological functions.
Future research should focus on:
Synthesizing pure enantiomers of 2-hydroxystearic acid to allow for direct comparison of their biological activities.
Conducting in vitro and in vivo studies to compare the effects of (S)-2-hydroxystearate and (R)-2-hydroxystearate on various cellular processes, such as cell proliferation, differentiation, and inflammation.
Investigating whether the two enantiomers are metabolized differently and whether they have distinct molecular targets.
| Hydroxystearic Acid Isomer | Investigated Biological Activity | Observed Effect | Reference |
|---|---|---|---|
| (R)-9-Hydroxystearic Acid | Antiproliferative effects | Demonstrated activity in various tumor cell lines. | mdpi.com |
| (S)-10-Hydroxystearic Acid | Precursor for γ-lactone synthesis | Valuable starting material for flavor compounds. | researchgate.net |
| 12-Hydroxystearic Acid | Self-assembly and gelation | Forms different structures depending on chirality (racemic vs. enantiopure). | researchgate.netresearchgate.net |
Integration with Multi-Omics Data for Systems-Level Understanding of Lipid Metabolism
To gain a holistic understanding of the role of (S)-2-hydroxystearate in cellular physiology, it is essential to integrate data from multiple "omics" platforms. This systems-level approach can reveal complex interactions and regulatory networks that might be missed by studying individual components in isolation. Combining lipidomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of how (S)-2-hydroxystearate influences and is influenced by broader metabolic pathways. ntnu.nobiorxiv.orgnih.govnih.gov
Future research should leverage multi-omics approaches to:
Correlate changes in the levels of (S)-2-hydroxystearate with alterations in gene expression, protein abundance, and the concentrations of other metabolites.
Identify biomarkers associated with altered (S)-2-hydroxystearate metabolism in various diseases.
| Omics Platform | Potential Application |
|---|---|
| Lipidomics | Quantify levels of (S)-2-hydroxystearate and related lipid species. |
| Transcriptomics | Identify genes whose expression is altered by (S)-2-hydroxystearate. |
| Proteomics | Identify proteins that interact with or are modified by (S)-2-hydroxystearate. |
| Metabolomics | Assess the impact of (S)-2-hydroxystearate on broader metabolic pathways. |
Exploration of (S)-2-Hydroxystearate's Role in Inter-Organelle Communication and Lipid Droplet Dynamics
Cells are highly compartmentalized, and communication between different organelles is essential for maintaining cellular homeostasis. researchgate.netnih.govnih.govfrontiersin.org Lipid droplets, once considered inert fat storage depots, are now recognized as dynamic organelles that play a central role in lipid metabolism and signaling. nih.govnih.govwikipedia.orgutsouthwestern.edu Given that (S)-2-hydroxystearate is a lipid molecule, it is plausible that it plays a role in inter-organelle communication and the regulation of lipid droplet dynamics.
Future research in this area should investigate:
Whether (S)-2-hydroxystearate is localized to specific organelles or membrane microdomains.
If (S)-2-hydroxystearate can be transferred between organelles through membrane contact sites.
The impact of (S)-2-hydroxystearate on the formation, growth, and breakdown of lipid droplets.
How (S)-2-hydroxystearate might influence the recruitment of proteins to the surface of lipid droplets.
By exploring these emerging research avenues, the scientific community can move towards a more complete and nuanced understanding of the biological significance of (S)-2-hydroxystearate. This knowledge could have far-reaching implications for our understanding of lipid metabolism in health and disease.
Q & A
Q. How can researchers distinguish (S)-2-hydroxystearate from its (R)-enantiomer in biological samples?
Methodological Answer:
- Chiral chromatography (e.g., chiral GC or HPLC) is commonly used to separate enantiomers. For example, derivatizing the compound with a chiral reagent (e.g., TMS, as in methyl 2-hydroxystearate-TMS derivatives) enhances chromatographic resolution .
- Nuclear Magnetic Resonance (NMR) : Stereospecific shifts in or NMR spectra can differentiate enantiomers by analyzing coupling constants or using chiral solvating agents .
- Enzymatic assays leveraging stereospecific dehydrogenases (e.g., EC 1.1.1.99) that exclusively act on the (S)-enantiomer can confirm stereochemistry .
Q. What experimental protocols ensure reproducibility in synthesizing (S)-2-hydroxystearate?
Methodological Answer:
- Detailed documentation : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandate explicit experimental steps, including reaction conditions (temperature, solvent, catalysts) and purification methods (e.g., recrystallization, column chromatography) .
- Supplementary validation : Provide NMR (, ), mass spectrometry (MS), and optical rotation data to confirm purity and stereochemistry. For new compounds, include X-ray crystallography if possible .
- Reference controls : Compare synthetic yields and spectral data with published benchmarks (e.g., HMDB0062549) to validate consistency .
Q. Why is quantifying (S)-2-hydroxystearate in metabolomic studies challenging, and how can these challenges be addressed?
Methodological Answer:
- Low abundance : (S)-2-hydroxystearate is often detected but not quantified in metabolomic datasets due to low concentrations (e.g., HMDB status: "Detected but not Quantified") .
- Derivatization : Use trimethylsilyl (TMS) or methyl ester derivatives to enhance volatility for GC-MS analysis, as demonstrated in NIST protocols .
- Internal standards : Isotopically labeled analogs (e.g., -labeled 2-hydroxystearate) improve quantification accuracy in LC-MS/MS workflows .
Advanced Research Questions
Q. How do enzymatic pathways involving (S)-2-hydroxystearate contribute to lipid metabolism, and what experimental models can elucidate these mechanisms?
Methodological Answer:
- Enzyme kinetics : Characterize (S)-2-hydroxystearate dehydrogenase (EC 1.1.1.99) activity using NAD-coupled assays, monitoring NADH production at 340 nm .
- Knockout models : Use CRISPR/Cas9 to disrupt genes encoding hydroxy acid oxidases in model organisms (e.g., mice, Saccharomyces cerevisiae) and analyze lipidomic profiles via LC-MS .
- Isotope tracing : Administer -labeled stearate to track (S)-2-hydroxystearate biosynthesis in cell cultures, coupled with metabolic flux analysis .
Q. What analytical strategies resolve contradictions in reported concentrations of (S)-2-hydroxystearate across metabolomic datasets?
Methodological Answer:
- Meta-analysis : Cross-reference datasets (e.g., NIH Metabolomics Workbench ST001158) to identify methodological variability (e.g., extraction protocols, ionization efficiency in MS) .
- Standardization : Adopt harmonized protocols from the Metabolomics Standards Initiative (MSI) for sample preparation and data normalization .
- Multivariate statistics : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to distinguish biological variation from technical artifacts .
Q. How can researchers differentiate between biological and artifactual formation of (S)-2-hydroxystearate in lipid oxidation studies?
Methodological Answer:
- Controlled oxidation assays : Compare samples treated with antioxidants (e.g., BHT) versus untreated controls to assess non-enzymatic hydroxylation .
- Enzyme inhibition : Use specific inhibitors (e.g., disulfiram for cytochrome P450 enzymes) to isolate enzymatic pathways .
- Time-course experiments : Monitor (S)-2-hydroxystearate accumulation under varying oxygen tensions to model oxidative stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
